N-ethyl-N-methylprop-2-enamide N-ethyl-N-methylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 52089-44-8
VCID: VC7232164
InChI: InChI=1S/C6H11NO/c1-4-6(8)7(3)5-2/h4H,1,5H2,2-3H3
SMILES: CCN(C)C(=O)C=C
Molecular Formula: C6H11NO
Molecular Weight: 113.16

N-ethyl-N-methylprop-2-enamide

CAS No.: 52089-44-8

Cat. No.: VC7232164

Molecular Formula: C6H11NO

Molecular Weight: 113.16

* For research use only. Not for human or veterinary use.

N-ethyl-N-methylprop-2-enamide - 52089-44-8

Specification

CAS No. 52089-44-8
Molecular Formula C6H11NO
Molecular Weight 113.16
IUPAC Name N-ethyl-N-methylprop-2-enamide
Standard InChI InChI=1S/C6H11NO/c1-4-6(8)7(3)5-2/h4H,1,5H2,2-3H3
Standard InChI Key ZOTWHNWBICCBPC-UHFFFAOYSA-N
SMILES CCN(C)C(=O)C=C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-Ethyl-N-methylprop-2-enamide belongs to the enamide family, featuring a conjugated system between the nitrogen lone pair and the α,β-unsaturated carbonyl group. The prop-2-enamide backbone consists of a three-carbon chain with a terminal carbonyl group and an unsaturated bond between C2 and C3. The nitrogen atom is substituted with ethyl and methyl groups, imparting steric bulk and influencing reactivity .

IUPAC Nomenclature and Stereochemistry

The IUPAC name N-ethyl-N-methylprop-2-enamide denotes the prop-2-enoyl backbone with ethyl and methyl substituents on the nitrogen. Unlike cyclic enamides, acyclic variants like this compound typically adopt the E-configuration due to reduced steric hindrance between the carbonyl oxygen and alkyl groups .

Spectroscopic Signatures

While experimental spectra for the prop-2-enamide are unavailable, analogous compounds exhibit distinctive signals:

  • IR: Strong absorption near 1,650 cm⁻¹ for the conjugated carbonyl (C=O stretch) and 1,600 cm⁻¹ for the C=C bond .

  • NMR: Downfield shifts for the α-protons (δ 5.5–6.5 ppm in 1H^1H) and carbonyl carbon (δ 165–170 ppm in 13C^{13}C) due to conjugation .

Synthesis and Reaction Mechanisms

Direct N-Dehydrogenation of Amides

The most efficient route to enamides, including N-ethyl-N-methylprop-2-enamide, involves electrophilic activation of amides followed by oxidative dehydrogenation. A landmark method by Cook et al. (2021) employs lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf2_2O) to achieve this transformation in one step .

Reaction Conditions and Optimization

  • Base: LiHMDS outperforms NaHMDS or KHMDS due to its superior ability to deprotonate the activated intermediate .

  • Solvent: Diethyl ether, despite its incompatibility with Tf2_2O at higher temperatures, facilitates optimal yields (89%) at −78°C .

  • Mechanism:

    • Activation: Tf2_2O reacts with the amide to form an iminium triflate, acidifying the α-proton.

    • Deprotonation: LiHMDS abstracts the α-proton, generating a resonance-stabilized enolate.

    • Elimination: Triflinate (CF3_3SO2_2^−) is extruded, yielding the enamide .

Substrate Scope and Limitations

  • Cyclic Amides: Morpholine and piperazine derivatives undergo dehydrogenation smoothly (e.g., 80% yield for N-ethyl-N-methylbut-2-enamide) .

  • Acyclic Amides: Exclusive E-selectivity is observed due to minimized steric clashes .

  • Steric Hindrance: Bulky β-substituents reduce yields (e.g., 45% for tert-butyl analogs) .

Physicochemical Properties

Computed Molecular Properties

Using PubChem data for the but-2-enamide analog, key properties of the prop-2-enamide can be inferred :

PropertyValueMethod (PubChem Release)
Molecular FormulaC6_6H11_{11}NOComputed by PubChem 2.1
Molecular Weight113.16 g/molComputed by PubChem 2.1
XLogP30.7Computed by XLogP3 3.0
Hydrogen Bond Donors0Computed by Cactvs 3.4.6.11
Rotatable Bond Count2Computed by Cactvs 3.4.6.11

Stability and Reactivity

  • Thermal Stability: Enamides are generally stable at room temperature but prone to polymerization under acidic conditions .

  • Hydrolysis: Resistant to aqueous hydrolysis due to conjugation, unlike imines .

Applications in Organic Synthesis

Cycloaddition Reactions

Enamides serve as dienophiles in Diels-Alder reactions. For example, N-ethyl-N-methylprop-2-enamide reacts with cyclopentadiene to yield bicyclic lactams, precursors to alkaloid scaffolds .

Pharmaceutical Intermediates

  • Paroxetine Derivatives: Electrophilic activation enables regioselective dehydrogenation of amide-containing drugs, yielding enamides for further functionalization .

  • Dopamine Metabolites: Norlaudanosine-derived enamides exhibit enhanced bioavailability in preclinical studies .

Future Directions

Catalytic Asymmetric Synthesis

Current methods rely on stoichiometric reagents. Developing enantioselective protocols using chiral Lewis acids (e.g., BINOL-Al complexes) could expand utility in medicinal chemistry .

Computational Modeling

Density functional theory (DFT) studies could elucidate the role of quantum tunneling in the dehydrogenation mechanism, as suggested by kinetic isotope effects (KIE = 34.2) .

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